
3,5-Dinitro-2-phenoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dinitro-2-phenoxypyridine: is a chemical compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of two nitro groups at the 3 and 5 positions and a phenoxy group at the 2 position on a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dinitro-2-phenoxypyridine typically involves nitration reactions. One common method is the nitration of 2-phenoxypyridine using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions: 3,5-Dinitro-2-phenoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups make the compound susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing nitro groups
Common Reagents and Conditions:
Nucleophilic Substitution: Primary amines are commonly used as nucleophiles in substitution reactions.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are used for the reduction of nitro groups.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although the reaction conditions need to be carefully controlled
Major Products:
Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the nitro groups.
Reduction: The major products are amino derivatives of the original compound.
Oxidation: Oxidation products are less common and depend on the specific conditions used
科学的研究の応用
Chemistry: 3,5-Dinitro-2-phenoxypyridine is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for the preparation of more complex molecules .
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and other bioactive compounds. The nitro groups play a crucial role in modulating the biological activity of these derivatives .
Medicine: While not widely used directly in medicine, the compound’s derivatives are explored for their potential therapeutic applications, including antimicrobial and anticancer activities .
Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties .
作用機序
The mechanism of action of 3,5-Dinitro-2-phenoxypyridine and its derivatives involves interactions with various molecular targets. The nitro groups are key to its reactivity, enabling the compound to participate in redox reactions and form covalent bonds with biological molecules. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to the observed biological effects .
類似化合物との比較
2,4,6-Trinitrophenol (Picric Acid): Another nitroaromatic compound with similar reactivity but different applications.
3,5-Dinitro-2,4,6-triaminopyridine: A related compound with additional amino groups, used in the development of energetic materials.
2,4-Dinitrophenol: Known for its use as a pesticide and in biochemical research.
Uniqueness: 3,5-Dinitro-2-phenoxypyridine is unique due to the presence of both nitro and phenoxy groups on the pyridine ring. This combination imparts distinct chemical and physical properties, making it versatile for various applications in research and industry .
特性
CAS番号 |
84249-28-5 |
|---|---|
分子式 |
C11H7N3O5 |
分子量 |
261.19 g/mol |
IUPAC名 |
3,5-dinitro-2-phenoxypyridine |
InChI |
InChI=1S/C11H7N3O5/c15-13(16)8-6-10(14(17)18)11(12-7-8)19-9-4-2-1-3-5-9/h1-7H |
InChIキー |
ZNSNKCJYNBOVJT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


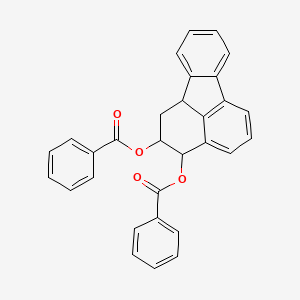
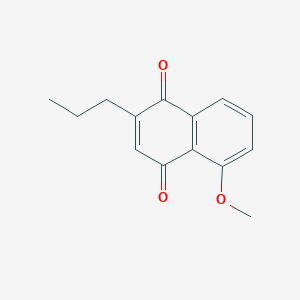
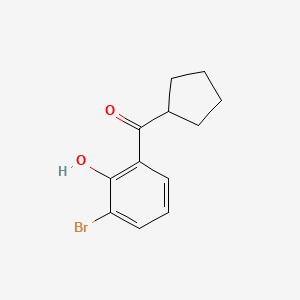
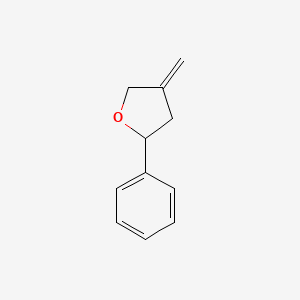
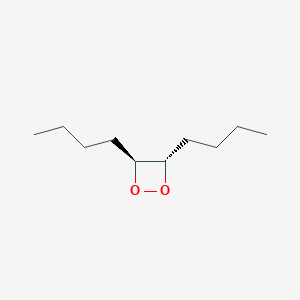
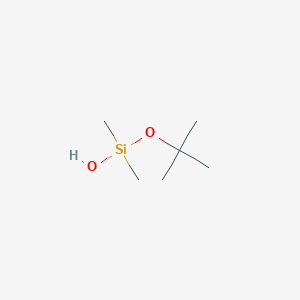
![1-[2-(4-Methoxyphenyl)-2-oxoethyl]-2-methylpyridinium bromide](/img/structure/B14419866.png)

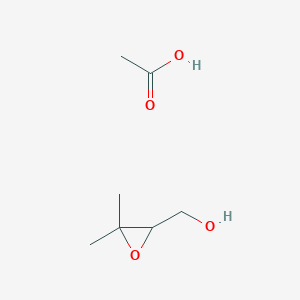
![3,5-Dichloro-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B14419896.png)
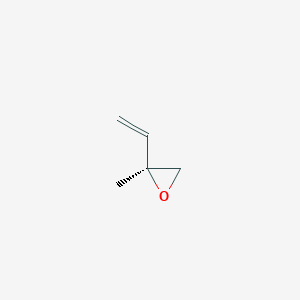

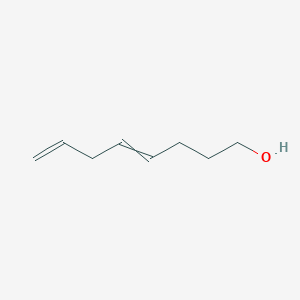
![1-[Diisocyanato(phenyl)silyl]-3-[2-[[diisocyanato(phenyl)silyl]carbamoylamino]ethyl]urea](/img/structure/B14419919.png)
